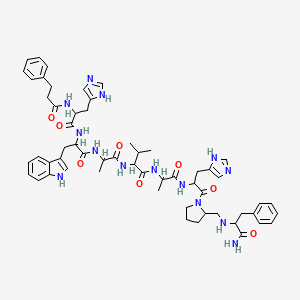
(Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-P
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-P) is a synthetic peptide compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of deamino-phenylalanine, histidine, D-alanine, and D-proline residues, along with a specific PS I(CH2NH)-P modification. Its complex structure allows it to interact with various biological targets, making it a subject of interest in research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-P) involves multiple steps, including solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The PS I(CH2NH)-P modification is introduced through a specific coupling reaction. The reaction conditions often involve the use of coupling reagents like HBTU or DIC, and the reactions are carried out under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are commonly used to ensure precision and efficiency. The purification of the final product is achieved through techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-P) undergoes various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the PS I(CH2NH)-P modification.
Substitution: The amino acid residues can participate in substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of oxo-histidine, while reduction of the PS I(CH2NH)-P modification can yield a reduced peptide with altered biological activity .
Applications De Recherche Scientifique
(Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-P) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: Utilized in the production of specialized peptides for research and development purposes .
Mécanisme D'action
The mechanism of action of (Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-P) involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to modulation of their activity. The PS I(CH2NH)-P modification plays a crucial role in enhancing the binding affinity and specificity of the compound. The pathways involved in its action include signal transduction and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-Q)
- (Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-R)
- (Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-S)
Uniqueness
(Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-P) stands out due to its specific PS I(CH2NH)-P modification, which imparts unique properties such as enhanced stability and binding affinity. This makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C57H72N14O8 |
|---|---|
Poids moléculaire |
1081.3 g/mol |
Nom IUPAC |
N-[1-[[1-[2-[[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-[2-[[2-[[3-(1H-imidazol-5-yl)-2-(3-phenylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanamide |
InChI |
InChI=1S/C57H72N14O8/c1-34(2)50(56(78)66-35(3)52(74)69-48(27-41-30-60-33-64-41)57(79)71-23-13-18-42(71)31-62-45(51(58)73)24-38-16-9-6-10-17-38)70-53(75)36(4)65-54(76)46(25-39-28-61-44-20-12-11-19-43(39)44)68-55(77)47(26-40-29-59-32-63-40)67-49(72)22-21-37-14-7-5-8-15-37/h5-12,14-17,19-20,28-30,32-36,42,45-48,50,61-62H,13,18,21-27,31H2,1-4H3,(H2,58,73)(H,59,63)(H,60,64)(H,65,76)(H,66,78)(H,67,72)(H,68,77)(H,69,74)(H,70,75) |
Clé InChI |
XLYQOKWAPHMGLO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2CNC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(C)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)CCC7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B15124239.png)
![(4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)-3,4,5,6,7,7a-hexahydrocyclopenta[b]pyridin-2-one](/img/structure/B15124244.png)
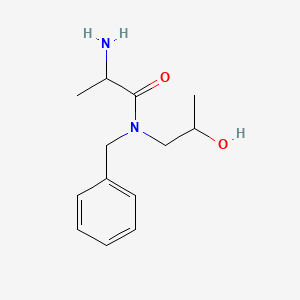
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid](/img/structure/B15124259.png)
![tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15124270.png)
![(2R)-2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15124275.png)
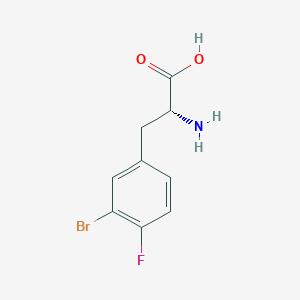
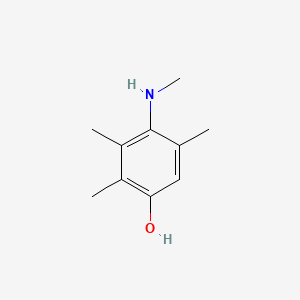

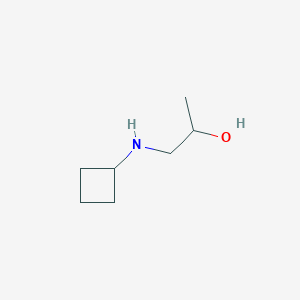



![5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde](/img/structure/B15124324.png)
